molecular formula C11H15ClFNO2 B1521166 4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1181458-25-2

4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

Numéro de catalogue: B1521166
Numéro CAS: 1181458-25-2
Poids moléculaire: 247.69 g/mol
Clé InChI: XZBHASNFFNGHBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is a fluorinated amino acid derivative with a molecular formula of C₁₁H₁₄ClFNO₂ and a molecular weight of 261.69 g/mol. It features a butanoic acid backbone substituted with a 4-fluorobenzylamino group at the fourth carbon, followed by hydrochlorination. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting neurological or metabolic pathways .

Propriétés

IUPAC Name

4-[(4-fluorophenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15;/h3-6,13H,1-2,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBHASNFFNGHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-25-2
Record name Butanoic acid, 4-[[(4-fluorophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Activité Biologique

4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride, also known as 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride, is a synthetic compound that has garnered attention in pharmacological research due to its biological activity, particularly as a GABA_B receptor agonist. This article explores its biological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14ClFNO2
  • Molecular Weight : Approximately 247.69 g/mol
  • IUPAC Name : 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride

The compound's structure features a fluorinated aromatic ring, which contributes to its unique pharmacological properties.

This compound acts primarily as a GABA_B receptor agonist . By mimicking the action of gamma-aminobutyric acid (GABA), it enhances inhibitory neurotransmission in the central nervous system. This action leads to several physiological effects, including:

  • Anxiolytic Effects : Reduces anxiety levels.
  • Sedative Properties : Induces sedation and muscle relaxation.
  • Neuroprotective Effects : May influence gene expression related to synaptic plasticity and neuroprotection.

Pharmacological Studies

Research has demonstrated that this compound exhibits significant binding affinity for GABA_B receptors. In vitro studies using radiolabeled ligands have quantified these interactions, indicating that it may lead to downstream signaling effects critical for therapeutic outcomes.

Case Studies

  • Anxiolytic Effects : A study involving animal models demonstrated that administration of the compound resulted in a notable reduction in anxiety-like behaviors compared to control groups. The results suggested a potential application in treating anxiety disorders.
  • Neuroprotection : Another study focused on neuroprotective properties showed that the compound could enhance neuronal survival under stress conditions, suggesting its role in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-Amino-3-(4-fluorophenyl)butanoic acidModerateGABA_B receptor agonist
PhenibutHighGABA_B receptor agonist; anxiolytic
BaclofenHighMuscle relaxant; GABA_B agonist

The unique fluorinated structure of this compound may enhance its selectivity for GABA_B receptors compared to other compounds like baclofen and phenibut.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with appropriate butyric acid derivatives under controlled conditions. Purification steps such as recrystallization or chromatography are essential to achieve high purity levels for research applications.

Applications De Recherche Scientifique

Pharmacological Applications

  • GABA_B Receptor Modulation :
    • The compound acts as an agonist at GABA_B receptors, enhancing the inhibitory effects of GABA, which can lead to sedation, muscle relaxation, and anxiolytic effects. This mechanism is particularly relevant in the treatment of anxiety disorders and epilepsy .
  • Neuroprotective Effects :
    • Research indicates that it may influence gene expression related to synaptic plasticity and neuroprotection. This suggests potential therapeutic roles in neurodegenerative diseases and conditions characterized by excitotoxicity .
  • Nootropic Effects :
    • Preliminary studies suggest that the compound may exhibit nootropic properties, which could be beneficial in cognitive enhancement and memory-related disorders.

Biochemical Research

  • Proteomics Studies :
    • Utilized as a biochemical reagent to investigate protein interactions and functions, aiding in the understanding of cellular mechanisms and pathways.
  • Binding Affinity Studies :
    • Interaction studies focus on its binding affinity at GABA_B receptors using radiolabeled ligands and binding assays. These studies quantify interactions in vitro, providing insights into its pharmacological profile .

Synthesis and Production

The synthesis of 4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Common methods include:

  • Reaction of 4-fluorobenzylamine with butyric acid derivatives under controlled conditions.
  • Purification steps such as recrystallization or chromatography to ensure high purity levels suitable for research applications.

Case Studies and Research Findings

  • Study on GABA Transporters : A study evaluated the compound's effectiveness as an inhibitor of GABA uptake across various transporters (mGAT1–4), highlighting its potential role in treating neuropathic pain associated with imbalances in inhibitory neurotransmission .
  • Neuropharmacology Research : Investigations into the compound's effects on neurotransmitter systems suggest its capability to influence synaptic transmission, which could be relevant for therapeutic strategies against anxiety and depression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

Several butanoic acid hydrochloride derivatives share structural similarities, differing primarily in their aromatic substituents. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride 4-Fluorophenylmethyl C₁₁H₁₄ClFNO₂ 261.69 Not reported Not reported
4-[1,6-Dihydro-3-(4-fluorophenyl)-6-iminopyridazin-1-yl]butanoic acid hydrochloride 4-Fluorophenyl-pyridazinone C₁₄H₁₂ClFN₃O₂ 323.72 245–247 40
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride 3-Fluorophenylmethyl C₁₁H₁₄ClFNO₂ 247.69 Not reported Not reported
4-{[(4-tert-Butylphenyl)methyl]amino}butanoic acid hydrochloride 4-tert-Butylphenylmethyl C₁₅H₂₄ClNO₂ 285.81 Not reported Not reported
4-(3-Aminophenyl)butanoic acid hydrochloride 3-Aminophenyl C₁₀H₁₄ClNO₂ 229.68 Not reported Not reported

Key Observations :

  • Substituent Position: The position of the fluorine atom (para vs. meta) significantly impacts electronic properties.
  • Bulkiness : The 4-tert-butylphenylmethyl group introduces steric hindrance, which may reduce solubility but improve metabolic stability compared to smaller substituents like fluorine .
  • Functional Groups: The 3-aminophenyl substituent in 4-(3-aminophenyl)butanoic acid hydrochloride introduces a primary amine, enabling additional hydrogen bonding or salt bridge formation in biological systems .

Pharmacokinetic and Physicochemical Properties

Melting Points and Stability :
  • Pyridazinone derivatives (e.g., compound 3d from ) exhibit higher melting points (245–247°C) due to intermolecular hydrogen bonding from NH and OH groups, compared to simpler aryl-methylamino derivatives .
  • The presence of trifluoromethyl groups (e.g., in 3f ) lowers melting points (203–205°C) due to increased hydrophobicity and reduced crystallinity .

Substituent Effects on Solubility and Bioavailability

  • Hydrophilic Groups: The dimethylamino group in 4-(Dimethylamino)butanoic acid hydrochloride () increases water solubility compared to fluorophenyl derivatives, making it suitable for aqueous-phase reactions .

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically centers on the formation of the amino butanoic acid backbone bearing the 4-fluorophenylmethyl substituent on the amino group, followed by conversion to the hydrochloride salt for stability and isolation. The key challenges include:

  • Ensuring stereochemical control (if chiral centers are involved).
  • Efficient introduction of the 4-fluorophenylmethyl moiety.
  • Purification to achieve high chemical and enantiomeric purity.

Asymmetric Hydrogenation Route

One common preparation involves asymmetric hydrogenation of a fluorophenyl-substituted α,β-unsaturated carboxylic acid precursor. This method uses chiral rhodium or ruthenium catalysts to achieve high enantioselectivity. The reaction is conducted under hydrogen gas at elevated pressures and moderate temperatures.

  • Reaction conditions: Hydrogen pressure typically ranges from 30 to 60 atm; temperature is maintained between 25°C to 60°C.
  • Catalysts: Chiral phosphine-ligated rhodium or ruthenium complexes.
  • Outcome: High enantiomeric excess of the desired amino acid hydrochloride.
  • Purification: Crystallization or chromatographic methods to isolate the hydrochloride salt with high purity.

This approach is favored for laboratory-scale synthesis due to its stereochemical precision and relatively mild conditions.

Industrial Production via Continuous Flow Asymmetric Synthesis

For industrial-scale production, continuous flow reactors are employed to improve reaction control, yield, and cost-effectiveness.

  • Advantages: Enhanced heat and mass transfer, precise control over reaction parameters, scalability.
  • Process: The precursor unsaturated acid is continuously fed into a reactor containing immobilized chiral catalysts; hydrogen gas is introduced under controlled pressure.
  • Purification: The product stream is processed via crystallization or ion-exchange chromatography to isolate the hydrochloride salt.
  • Yields: Typically high, with reduced waste generation and improved reproducibility.

Alternative Synthetic Routes

While direct literature on this exact compound is limited, related fluorophenyl amino acid derivatives suggest possible alternative routes:

  • Reductive amination: Reacting 4-fluorobenzylamine with a suitable butanoic acid derivative or its activated form (e.g., acid chloride or ester), followed by acidification to form the hydrochloride salt.
  • Friedel-Crafts acylation and subsequent functional group transformations: Starting from fluorobenzene derivatives, introducing the butanoic acid chain, then amination and salt formation.
  • These methods, however, may involve harsher conditions, lower stereoselectivity, or more complex purification steps compared to asymmetric hydrogenation.

Detailed Reaction Data and Conditions

Step Reaction Type Reagents / Catalysts Conditions Notes
1. Precursor synthesis α,β-Unsaturated acid prep. Various (depends on route) Variable Precursor for hydrogenation
2. Asymmetric hydrogenation Catalytic hydrogenation Chiral Rh or Ru catalyst, H2 gas 30-60 atm H2, 25-60°C High enantioselectivity
3. Salt formation Acid-base reaction HCl (g) or HCl solution Ambient temperature Forms hydrochloride salt
4. Purification Crystallization / Chromatog. Solvents: ethanol, ethyl acetate, etc. Controlled temperature Ensures purity and enantiomeric excess

Research Findings and Analysis

  • Enantioselectivity: Chiral catalysts enable enantiomeric excesses >95%, critical for biological activity.
  • Yield: Reported yields for asymmetric hydrogenation steps range from 80% to 95% depending on catalyst and conditions.
  • Scalability: Continuous flow methods demonstrate scalability with consistent quality.
  • Purity: Crystallization of the hydrochloride salt yields a stable, pure product suitable for pharmaceutical applications.
  • Environmental impact: Continuous flow and catalytic methods reduce waste and hazardous by-products compared to traditional batch processes.

Q & A

Q. Table 1. Comparative Synthetic Yields of Analogous Compounds

CompoundYield (%)ConditionsReference
4-(Dimethylamino)butanoic acid HCl85HCl, 50°C, 12 h
Methyl 4-amino-4-phenylbutanoate HCl72MeOH, H₂SO₄, reflux
1-(4-Fluorophenyl)butan-2-amine HCl68THF, NaBH₄, rt

Q. Table 2. Biological Activity of Structural Analogs

CompoundActivity (IC₅₀/MIC)TargetReference
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate HCl15 μM (β-secretase)Anti-Alzheimer’s
4-Amino-3-methoxybutanoic acid HCl50 μg/mL (E. coli)Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.